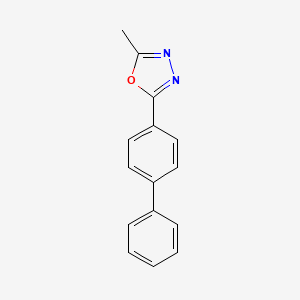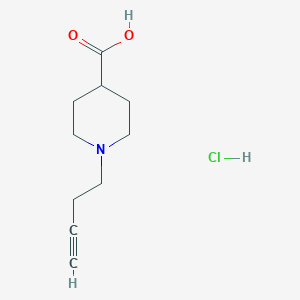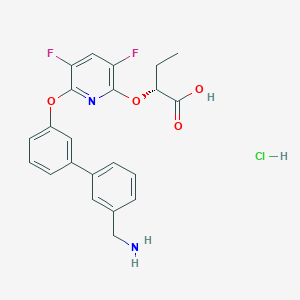
3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide, also known as MNSC, is a chemical compound that has been widely used in scientific research. It is a small molecule inhibitor that has been shown to have potential in the treatment of cancer and other diseases. In
Wirkmechanismus
3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide inhibits the activity of HDAC by binding to the enzyme and preventing it from deacetylating histone proteins. This results in the acetylation of histones, which leads to changes in gene expression. The specific mechanism of action of 3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide is still under investigation, but it is believed to involve the induction of oxidative stress and the activation of signaling pathways that lead to cell death.
Biochemical and Physiological Effects:
3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory and anti-angiogenic effects, making it a potential therapeutic agent for a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide in lab experiments is its specificity for HDAC inhibition. This allows researchers to study the effects of HDAC inhibition on gene expression and cell function. However, one limitation of 3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of 3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide. Another area of research is the investigation of the potential therapeutic applications of 3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide in other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, the mechanism of action of 3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide is still not fully understood, and further research is needed to elucidate the specific pathways involved in its activity.
Synthesemethoden
The synthesis of 3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide involves a series of chemical reactions. The starting material is 2-naphthoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methylsulfonyl-2-aminoethanol to form the corresponding amide. Finally, the amide is reacted with 2-methylpropanoyl chloride to form 3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide has been widely used in scientific research as a small molecule inhibitor. It has been shown to have potential in the treatment of cancer, particularly in the inhibition of the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and is often overexpressed in cancer cells. Inhibition of HDAC activity by 3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential therapeutic agent for cancer treatment.
Eigenschaften
IUPAC Name |
3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-10(2)15(19)17-14-9-12-7-5-4-6-11(12)8-13(14)16(20)18-23(3,21)22/h4-10H,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKRMOMGABJIHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=CC=CC=C2C=C1C(=O)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]methylsulfonyl]propan-1-ol](/img/structure/B7451116.png)



![sodium 2-{5-methyl-6H-thieno[2,3-b]pyrrol-6-yl}acetate](/img/structure/B7451154.png)



![N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride](/img/structure/B7451190.png)


